molecular formula C₁₉H₂₆O₃ B023171 4-Methoxyestradiol CAS No. 26788-23-8

4-Methoxyestradiol

Cat. No.: B023171
CAS No.: 26788-23-8
M. Wt: 302.4 g/mol
InChI Key: BCWZIZLVBYHFES-PYEWSWHRSA-N
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Description

4-Methoxyestradiol is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estradiol. It is formed by the action of catechol O-methyltransferase on the intermediate 4-hydroxyestradiol. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .

Mechanism of Action

Target of Action

4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol . It is formed by catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . It has estrogenic activity similar to estrone and 4-hydroxyestrone .

Mode of Action

4-ME2 is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity .

Biochemical Pathways

The oxidation of estradiol at C4 by CYP1B1 leads to the production of 4-hydroxyestradiol (4HE), a catechol estradiol with reactive oxygen species (ROS)-dependent, but ER-independent, carcinogenic effects . 4HE can undergo methylation by COMT to this compound (4ME), oxidation to quinones, or dehydrogenation (by 17β–HSD) to 4 .

Pharmacokinetics

It is known that catechol estrogens are methylated by the catechol–o–methyltransferase (comt) to 2-, 3- and 4-methoxyestrogens . From hydroxyestradiols, COMT generates two products, 2-methoxyestradiol (2-MeOE 2) and 2–hydroxy–3–methoxyestradiol (2–OH–3–MeOE 2), from 2-OHE 2, but only one product, this compound (4-MeOE 2), from 4-OHE 2 .

Action Environment

It is known that hormonal imbalance caused by unopposed estrogen affects the expression of genes involved in cell proliferation and apoptosis, which can lead to uncontrolled cell growth and carcinogenesis . In addition, due to their ability to cause oxidative stress, estradiol metabolites have both carcinogenic and anticarcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyestradiol can be synthesized through the methylation of 4-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of estrogen metabolism and for the synthesis of other estrogen derivatives.

    Biology: Investigated for its role in cellular processes and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential anticancer properties, particularly in breast cancer, due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

Comparison with Similar Compounds

    2-Methoxyestradiol: Another methoxylated estrogen with similar anticancer properties.

    4-Hydroxyestradiol: The intermediate in the synthesis of 4-Methoxyestradiol, also exhibiting estrogenic activity.

    Estrone: A naturally occurring estrogen with similar biological activity.

Uniqueness: this compound is unique due to its specific methoxylation at the 4-position, which influences its biological activity and metabolism. This structural modification imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-PYEWSWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949596
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26788-23-8
Record name 4-Methoxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26788-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyestradiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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